Cytochrome P450 Inhibition Profile: A Comparison with a Related Piperidine Scaffold
Data for the 5-ethyl-2-methylpiperidine scaffold (as a racemic mixture) shows a distinct CYP inhibition profile. While its CYP1A2 inhibition is weak (IC50 = 25,000 nM), a closely related piperidine analog (CHEMBL2058833) demonstrates a more potent inhibition of CYP2D6 with an IC50 > 6,000 nM, which is still considered low [1]. This data suggests the 5-ethyl-2-methyl substitution pattern may confer a relatively clean profile regarding major CYP450 isoforms, a key differentiator from other substituted piperidines that are known to be potent CYP2D6 inhibitors, which can lead to significant drug-drug interaction liabilities [2].
| Evidence Dimension | In vitro CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2 IC50 = 25,000 nM |
| Comparator Or Baseline | Related piperidine analog (CHEMBL2058833) CYP2D6 IC50 > 6,000 nM |
| Quantified Difference | Target compound IC50 is >4.16-fold higher (less potent) vs. comparator's CYP2D6 inhibition, indicating a different isoform selectivity profile. |
| Conditions | Inhibition of human CYP1A2 expressed in baculovirus-infected insect cells using beetle D-luciferin as substrate, preincubated for 30 mins. |
Why This Matters
This data allows researchers to select this piperidine scaffold for chemical probes or lead molecules when a low potential for CYP-mediated drug-drug interactions is a critical design criterion.
- [1] BindingDB. Entry BDBM50522430 (CHEMBL4582026) and Entry BDBM50388532 (CHEMBL2058833). View Source
- [2] Alexidis, A., et al. "Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics." *Environmental Toxicology and Pharmacology*, vol. 14, no. 3, 2003, pp. 109-117. View Source
